(1S,5S)-Bicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
(1S,5S)-bicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Stereochemical Control
The intramolecular Diels-Alder (IMDA) reaction of 5-vinyl-1,3-cyclohexadienes is a cornerstone for constructing the bicyclo[3.2.1]octane framework. Starting from enantiopure carvone, the kinetic enolate is trapped with methyl cyanoformate to form a β-keto ester, which undergoes silylation to generate a reactive diene. Thermolysis at 190°C in toluene with propylene oxide as an acid scavenger yields tricyclo[3.2.1.0²,⁷]oct-3-ene, which is subsequently cleaved to the bicyclic product.
Key Data:
| Starting Material | Conditions | Product | Yield | Stereoselectivity |
|---|---|---|---|---|
| (R)-Carvone | 190°C, toluene, 48 h | Tricyclo[3.2.1.0²,⁷]oct-3-ene | 80% | >95% ee |
| Tricyclo intermediate | SmI₂, THF/tert-BuOH | (1S,5S)-Bicyclo[3.2.1]oct-2-ene | 80% | Retained configuration |
Functionalization and Byproduct Management
The use of samarium(II) iodide for cyclopropane cleavage ensures regioselective C1–C2 bond breakage without epimerization. Competing pathways, such as radical intermediates leading to alternate products (e.g., 17 in Scheme 3 of), are suppressed by maintaining low temperatures (-40°C) and using tert-butanol as a proton source.
Cyclopropane Ring-Opening via Acid Catalysis
Nucleophilic Addition to Cyclopropyl Ketones
Tricyclo[3.2.1.0²,⁷]octan-3-one intermediates undergo acid-catalyzed nucleophilic addition with alcohols or water. For example, treatment with methanol and p-toluenesulfonic acid (PTSA) yields 7-methoxy derivatives, which are hydrolyzed to the bicyclic enone.
Representative Reaction:
Hydrolysis and Decarboxylation
Keto esters (e.g., 41 , 42 ) derived from IMDA adducts are hydrolyzed under acidic conditions to bicyclo[3.2.1]octane-2,4-dione, followed by decarboxylation to the target compound.
Thermal Rearrangement of 6-exo-(1-Alkenyl)bicyclo[3.1.0]hex-2-enes
Cope Rearrangement Pathways
Heating 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes (e.g., 31–35 ) at 160–200°C induces a-sigmatropic shift, forming bicyclo[3.2.1]octa-2,6-dienes. The reaction proceeds via a boat-like transition state, ensuring retention of stereochemistry.
Example:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 6-exo-Vinylbicyclo[3.1.0]hex-2-ene | Xylene, 200°C, 2 h | Bicyclo[3.2.1]octa-2,6-diene | 92% |
Functional Group Compatibility
Methoxy, carbonyl, and ester groups are tolerated, enabling post-rearrement modifications. For instance, enol silyl ethers (e.g., 50 ) rearrange cleanly to 51 , which is hydrolyzed to the ketone 46 .
Oxidative Methods and Metal Catalysis
Nickel-Catalyzed Decarboxylation
Keto anhydrides (e.g., 17a ) treated with bis(triphenylphosphino)nickel dicarbonyl undergo decarboxylation to yield bicyclo[3.2.1]oct-2-enes. This method avoids side reactions seen with lead tetraacetate.
Optimized Protocol:
-
Catalyst: Ni(CO)₂(PPh₃)₂ (5 mol%)
-
Solvent: Toluene, 110°C
-
Yield: 95%
Enantioselective Epoxidation
Asymmetric epoxidation of norbornene derivatives using Jacobsen’s catalyst provides chiral epoxides, which are reduced to the diol and cyclized.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Stereochemical Outcome |
|---|---|---|---|
| IMDA + SmI₂ cleavage | High enantiopurity, scalable | Multi-step synthesis | (1S,5S) configuration retained |
| Acid-catalyzed ring-opening | Mild conditions, functional group tolerance | Requires acidic workup | Risk of epimerization |
| Thermal rearrangement | Atom-economical, no catalysts | High temperatures needed | Retention of configuration |
| Nickel catalysis | High yields, simple setup | Sensitivity to oxygen | Racemic unless chiral ligands used |
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-Bicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could result in a variety of substituted products depending on the reagents used.
Scientific Research Applications
Monoamine Transporter Ligands
Recent studies have investigated the synthesis of bicyclo[3.2.1]octane derivatives as potential monoamine transporter ligands. These compounds demonstrate promising selectivity and potency for dopamine transporters (DAT) over serotonin transporters (SERT). For instance, certain derivatives exhibited up to 177-fold selectivity for DAT versus SERT, indicating their potential utility in developing treatments for conditions like cocaine addiction and depression .
Structure-Activity Relationship (SAR) Studies
Research has focused on the SAR of bicyclo[3.2.1]octane systems to optimize their pharmacological profiles. The introduction of various substituents at the 3-position of the bicyclic structure has led to compounds with enhanced binding affinities and selectivities for DAT and SERT . Notably, compounds with specific aryl groups have shown significant inhibitory effects on DAT, highlighting the importance of substituent choice in drug design.
Cross-Coupling Reactions
The compound has been utilized in Stille and Suzuki cross-coupling reactions to synthesize complex biaryl systems effectively. These reactions allow for the construction of diverse molecular architectures, which are crucial in pharmaceutical development . The high yields achieved in these reactions underscore the utility of (1S,5S)-Bicyclo[3.2.1]oct-2-ene as a versatile building block in organic synthesis.
Automated Reaction Discovery
Innovative approaches employing automated microreactor systems have been developed to explore reaction conditions involving bicyclo[3.2.1]octanoid scaffolds. These systems facilitate rapid screening of reaction parameters, leading to the discovery of novel compounds with desirable properties . The ability to conduct multidimensional reaction screening enhances the efficiency of compound discovery.
Case Studies
Mechanism of Action
The mechanism of action of (1S,5S)-Bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₈H₁₂
- Molecular Weight : 108.18 g/mol
- CAS Number : 823-02-9
- Physical Properties :
Comparison with Structural Analogs
Bicyclo[3.3.1]nonadiene Derivatives
Bicyclo[4.2.0]oct-2-ene
8-Azabicyclo[3.2.1]oct-2-ene Derivatives
- Structure : Nitrogen substitution at C8 alters electronic properties.
- Applications: Muscarinic agonists (e.g., (1R,5S)-isomer shows high binding affinity ). Monoamine neurotransmitter reuptake inhibitors (e.g., 3-heteroaryl derivatives ).
- Comparison: The azabicyclo system enhances pharmacological activity compared to non-nitrogenous analogs like bicyclo[3.2.1]oct-2-ene .
Substituent and Functional Group Variations
Oxygenated Derivatives
- (1S,4S,5R)-4-Methoxy-6,8-dioxabicyclo[3.2.1]oct-2-ene: Structure: Methoxy and dioxa bridges increase polarity. Applications: Simplified synthesis of cellulose-derived polyacetals compared to sugar-based monomers .
Bicyclopyrone (Agrochemical Derivative)
- Structure : (1R,5S)-configured bicyclo[3.2.1]octane with trifluoromethyl and pyridinyl groups .
- Applications : Herbicide targeting HPPD enzymes, highlighting the impact of bulky substituents on bioactivity .
Stereochemical Comparisons
- (1S,5S) vs. (1R,5S) Isomers :
Data Tables
Table 1: Physical Properties of Bicyclic Compounds
Stability and Reactivity
Biological Activity
(1S,5S)-Bicyclo[3.2.1]oct-2-ene, a bicyclic compound with the molecular formula C8H12, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Weight : 108.1809 g/mol
- CAS Registry Number : 823-02-9
- IUPAC Name : (1S,5S)-Bicyclo[3.2.1]oct-2-ene
Biological Activity Overview
The biological activities of (1S,5S)-Bicyclo[3.2.1]oct-2-ene are primarily linked to its structural characteristics, which influence its interaction with biological systems. Research indicates that compounds with similar bicyclic structures often exhibit various pharmacological properties.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of bicyclic compounds. For instance, a study investigating the structure-activity relationship of bicyclic compounds found that modifications in the bicyclic framework can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has indicated that bicyclic compounds can exhibit anti-inflammatory effects by modulating pathways involved in inflammation. A study on related compounds highlighted their ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .
Table 1: Biological Activities of Bicyclic Compounds
The mechanisms through which (1S,5S)-Bicyclo[3.2.1]oct-2-ene exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : It potentially acts by inhibiting cyclooxygenase enzymes or modulating cytokine production.
Q & A
Q. What are best practices for reporting synthetic procedures in peer-reviewed journals?
- Methodological Answer :
- Journal Guidelines : Follow Beilstein J. Org. Chem. standards: Provide detailed experimental steps for novel compounds (≥95% purity by HPLC) and cite literature for known analogs .
- Supporting Information : Include raw spectral data (e.g., NMR FID files) and computational input files for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
